

CP21R7: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CP21R7

Cat. No.: B1669472

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Introduction: **CP21R7** is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 β (GSK-3 β).^{[1][2][3]} Its ability to modulate critical cellular signaling pathways, primarily the canonical Wnt signaling pathway, has positioned it as a valuable tool in stem cell research and developmental biology.^{[1][4]} This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of **CP21R7** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

CP21R7, with the formal name 3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a yellow to orange solid compound.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	125314-13-8	[1][2][4]
Molecular Formula	C ₁₉ H ₁₅ N ₃ O ₂	[1][4]
Molecular Weight	317.34 g/mol	[1][4]
Appearance	Yellow to orange solid	[1]
Solubility		
In DMSO	≥ 32 mg/mL (100.84 mM)	
In DMF	1 mg/mL	
Storage		
Powder	-20°C for 3 years	
In Solvent	-80°C for 2 years; -20°C for 1 year	

Biological Activity and Mechanism of Action

CP21R7 is a highly potent inhibitor of GSK-3 β with an IC₅₀ value of 1.8 nM.[2][5][6] It also exhibits inhibitory activity against Protein Kinase C α (PKC α), but at a much higher concentration (IC₅₀ = 1900 nM), indicating its selectivity for GSK-3 β . [2][5][6]

The primary mechanism of action of **CP21R7** is the inhibition of GSK-3 β , a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 β phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3 β , **CP21R7** prevents the phosphorylation of β -catenin. This leads to the stabilization and accumulation of β -catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β -catenin acts as a coactivator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes.[7] This potent activation of the canonical Wnt signaling pathway is a cornerstone of **CP21R7**'s utility in research.[2][3][4]

Experimental Protocols

Activation of Canonical Wnt Signaling in Human Pluripotent Stem Cells (hPSCs)

This protocol is a representative method for inducing mesodermal commitment from hPSCs by activating Wnt signaling with **CP21R7**, based on published applications.[\[1\]](#)[\[2\]](#)

Materials:

- **CP21R7** (CAS No. 125314-13-8)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Human Pluripotent Stem Cells (hPSCs)
- Appropriate hPSC culture medium (e.g., mTeSR1)
- Differentiation basal medium (e.g., N2B27)
- Recombinant human BMP4
- Sterile, tissue culture-treated plates
- Standard cell culture equipment

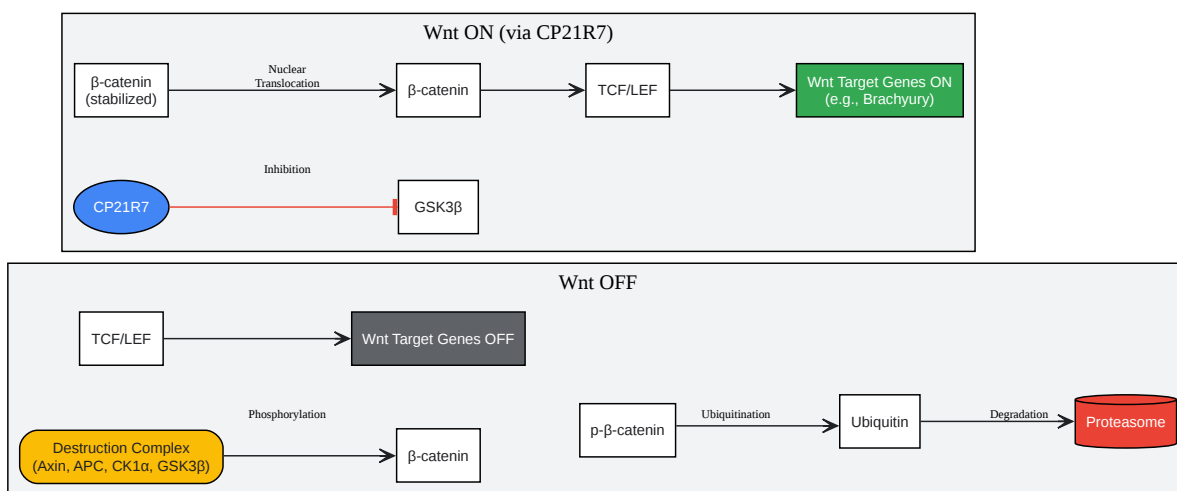
Methodology:

- Preparation of **CP21R7** Stock Solution:
 - Prepare a 10 mM stock solution of **CP21R7** in anhydrous DMSO.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C for long-term storage.[\[1\]](#)
- hPSC Culture:
 - Culture hPSCs on an appropriate matrix (e.g., Matrigel) in hPSC culture medium according to standard protocols.

- Passage the cells as needed and ensure they are healthy and exhibit typical pluripotent morphology before starting differentiation.
- Induction of Mesodermal Differentiation:
 - When hPSCs reach the desired confluency (typically 70-80%), aspirate the culture medium.
 - Wash the cells once with PBS.
 - Add the differentiation basal medium supplemented with the desired concentration of **CP21R7** (a typical effective concentration is 3 μ M) and BMP4.[2]
 - Culture the cells for the desired period (e.g., 24-72 hours), monitoring for morphological changes indicative of differentiation.
- Analysis of Differentiation:
 - Assess the commitment to the mesodermal lineage by analyzing the expression of key marker genes, such as T (Brachyury), using methods like quantitative PCR (qPCR) or immunofluorescence staining.[3]

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt signaling pathway and the role of **CP21R7** in its activation.



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Caption: Canonical Wnt pathway modulation by **CP21R7**.

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